2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine” is a complex organic compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The molecule also contains a phenylsulfonyl group and a methyl group attached to the pyridine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like Suzuki-Miyaura coupling or via the remodeling of (Aza)indole/Benzofuran skeletons . These methods involve the use of palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyridine derivatives generally have a strong, unpleasant odor and are often liquid at room temperature .Scientific Research Applications
Palladium-Catalyzed Couplings for Synthesis
A significant application involves the use of palladium-catalyzed decarboxylative Suzuki and Heck couplings. These methods facilitate the synthesis of 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines, demonstrating the compound's versatility in creating complex molecular architectures. This process exemplifies the compound's role in facilitating the formation of bonds between different molecular fragments, leading to the development of novel organic materials (Rajendran Suresh et al., 2013).
Catalysis and Stereoselective Additions
The compound and its derivatives have been explored for catalytic applications, such as in the stereoselective Michael addition of cyclohexanone to nitroolefins. This demonstrates the compound's utility in enhancing reaction selectivity and efficiency, offering valuable methodologies for synthesizing stereodefined organic compounds (K. Singh et al., 2013).
Molecular Conformation and Hydrogen Bonding
Another fascinating aspect of research involves the analysis of molecular conformations and hydrogen bonding patterns in closely related derivatives. Studies on compounds like 1-(4-fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine elucidate the structural diversity and the influence of substituents on molecular geometry and intermolecular interactions (B. K. Sagar et al., 2017).
HIV-1 Replication Inhibitors
In the realm of biomedical research, derivatives of 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine have been identified as novel HIV-1 replication inhibitors. This unexpected discovery highlights the compound's potential in contributing to the development of new therapeutic agents targeting viral infections (Junwon Kim et al., 2014).
Synthesis of N-alkyl-2-(phenylsulfonyl)anilines
Research also extends to the synthesis of N-alkyl-2-(phenylsulfonyl)anilines, demonstrating the compound's utility in rearrangement reactions leading to a variety of aniline derivatives. This work underscores the adaptability of 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine in synthetic chemistry for generating functionalized molecules (A. Hossan, 2016).
Safety And Hazards
properties
IUPAC Name |
1-(benzenesulfonyl)-2-methylpyrrolo[3,2-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-10-13-14(8-5-9-15-13)16(11)19(17,18)12-6-3-2-4-7-12/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNNICFKKIDMRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718799 |
Source
|
Record name | 1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine | |
CAS RN |
1227269-12-6 |
Source
|
Record name | 2-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227269-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.